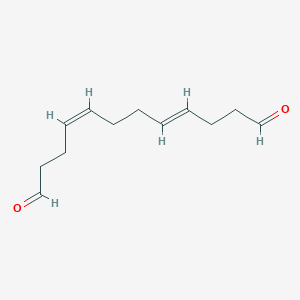
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione, also known as PEP, is a chemical compound that is widely used in scientific research for its unique properties. PEP is a thione derivative of phenylpyrrolidine, which is structurally similar to other thione compounds such as thiazolidinediones and rhodanines.
Wirkmechanismus
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione activates PPARγ by binding to its ligand-binding domain, leading to the activation of downstream signaling pathways involved in glucose and lipid metabolism. 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune response. This dual mechanism of action makes 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione a promising therapeutic agent for various diseases.
Biochemical and Physiological Effects:
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has been shown to have various biochemical and physiological effects. It can improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione also has anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for various inflammatory diseases. Additionally, 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method has been optimized to increase yield and purity. However, 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has some limitations as well. Its mechanism of action is not fully understood, and more research is needed to elucidate its precise molecular targets. Additionally, 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione. One area of interest is its potential as an antidiabetic agent. More research is needed to determine its safety and efficacy in human clinical trials. Additionally, 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione's anti-inflammatory and antioxidant properties make it a promising therapeutic agent for various inflammatory diseases, and more research is needed to explore its potential in this area. Finally, further studies are needed to elucidate the precise molecular targets of 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione and its mechanism of action.
Synthesemethoden
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione can be synthesized through a multi-step process involving the reaction of phenylacetic acid with pyrrolidine and thionyl chloride. The resulting intermediate is then treated with sodium hydride and carbon disulfide to produce 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione. This synthesis method has been optimized over the years to increase the yield and purity of 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has been extensively used in scientific research due to its unique properties. It has been shown to have potential as an antidiabetic agent, as it can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has also been studied for its anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for various diseases.
Eigenschaften
CAS-Nummer |
18732-58-6 |
|---|---|
Produktname |
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione |
Molekularformel |
C12H15NS |
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
2-phenyl-1-pyrrolidin-1-ylethanethione |
InChI |
InChI=1S/C12H15NS/c14-12(13-8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI-Schlüssel |
KWDQKASMLNFOEL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(C1)C(=S)CC2=CC=CC=C2 |
Synonyme |
Ethanethione, 2-phenyl-1-(1-pyrrolidinyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




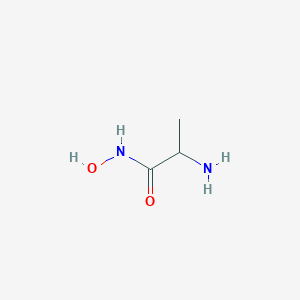
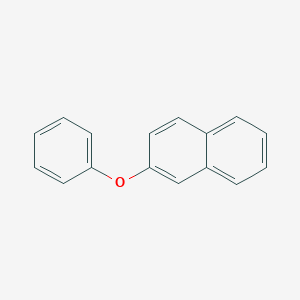
![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)
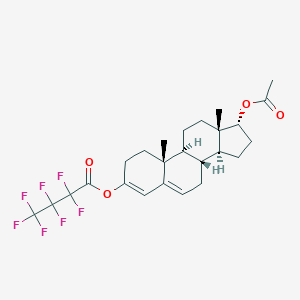
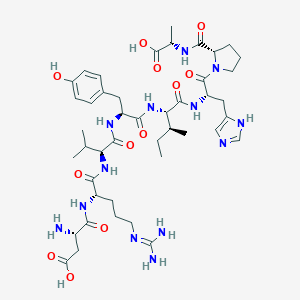
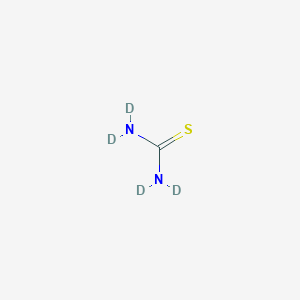
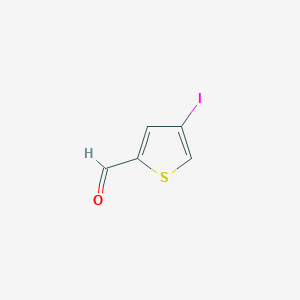
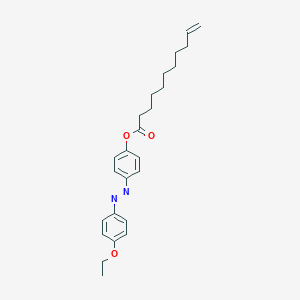

![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)
